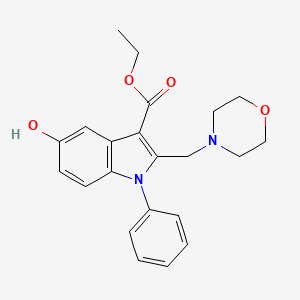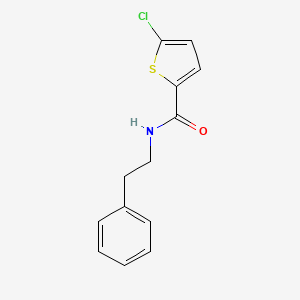![molecular formula C27H22N3O3P B14949173 1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a diazenyl linkage, and a triphenylphosphanyl group, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable phosphanyl compound under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions typically result in the replacement of the phosphanyl group with the nucleophile.
Aplicaciones Científicas De Investigación
1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE involves its interaction with molecular targets through its functional groups. The nitrophenyl and diazenyl groups can participate in redox reactions, while the phosphanyl group can act as a ligand in coordination chemistry. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE is unique due to its combination of a nitrophenyl group, a diazenyl linkage, and a triphenylphosphanyl group
Propiedades
Fórmula molecular |
C27H22N3O3P |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)diazenyl]-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H22N3O3P/c1-21(31)27(29-28-22-17-19-23(20-18-22)30(32)33)34(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3 |
Clave InChI |
FIWWRPAELFDBSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)

![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)

![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)

![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
